molecular formula C11H14FNO2SSi B11935965 4-Amino-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride

4-Amino-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride

Cat. No.: B11935965
M. Wt: 271.38 g/mol
InChI Key: LAFAMHANYOALCO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride involves multiple steps, typically starting with the preparation of the aryl sulfonyl fluoride group. The reaction conditions often include the use of specific reagents and catalysts to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases, acids, and catalysts such as palladium or copper. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, nucleophilic substitution can yield sulfonamide derivatives, while click chemistry reactions can produce triazole-linked compounds .

Scientific Research Applications

4-Amino-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride involves its ability to form covalent bonds with biological targets. The sulfonyl fluoride group can react with nucleophilic residues in proteins, leading to the formation of stable covalent adducts. This covalent modification can alter the function of the target protein, providing insights into its biological role .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-Amino-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride is unique due to its combination of functional groups, which allows for versatile chemical modifications and applications. The presence of the alkyne tag enables click chemistry, while the sulfonyl fluoride group facilitates covalent binding to biological targets .

Biological Activity

4-Amino-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride is a multifunctional organic compound characterized by its unique structural features, including a sulfonyl fluoride group, an amino group, and a trimethylsilyl ethynyl moiety. This compound has garnered attention due to its significant biological activity, particularly its ability to form covalent bonds with proteins, which can lead to alterations in protein function. This article explores the biological activity of this compound, its mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₅FNO₂S
  • Molecular Weight : 271.38 g/mol
  • Functional Groups : Sulfonyl fluoride, amino group, trimethylsilyl ethynyl

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic residues in proteins. The sulfonyl fluoride group reacts with these residues, creating stable covalent adducts that can modify protein functions. This property is particularly useful in studying enzyme mechanisms and protein labeling.

Key Mechanisms:

  • Covalent Modification : The formation of stable adducts with proteins alters their functionality.
  • Enzyme Inhibition : The compound acts as a potent inhibitor of serine proteases, impacting various biochemical pathways.
  • Targeted Drug Development : Its ability to selectively modify proteins makes it a valuable tool in drug discovery.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

StudyBiological TargetEffect ObservedReference
1Serine ProteasesComplete inhibition of PI3K inhibitor-induced CHOP expression at mRNA and protein levels
2Protein TargetsCovalent modification leading to altered protein function
3Enzyme MechanismsInsights into enzyme activity through stable adduct formation

Case Study 1: Inhibition of PI3K Pathway

In a study examining the effects of this compound on the PI3K pathway, researchers found that the compound completely inhibited the expression of CHOP, an endoplasmic reticulum stress-induced transcription factor. This suggests potential applications in treating diseases associated with ER stress, such as neurodegenerative disorders and diabetes .

Case Study 2: Protein Labeling Techniques

The compound has been utilized in various biochemical assays for protein labeling, demonstrating its versatility in modifying protein functions. Its unique structure allows for selective interactions with specific protein residues, providing insights into their biological roles and mechanisms.

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-(2-Aminoethyl)benzenesulfonyl fluorideContains an aminoethyl side chainUsed primarily as a protease inhibitor
4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluorideContains an aldehyde group along with sulfonyl fluorideVersatile for SuFEx-enabled modifications
4-Amino-N-(p-toluenesulfonyl)-benzamideContains an amide linkage instead of sulfonyl fluorideUsed mainly as a substrate for enzyme studies

Applications in Drug Discovery

The unique combination of functional groups in this compound allows it to participate in diverse reactions not possible with other similar compounds. Its ability to covalently modify proteins enhances its utility in drug discovery and development. The compound's mechanism of action provides a framework for designing new therapeutic agents targeting specific proteins involved in disease processes.

Properties

Molecular Formula

C11H14FNO2SSi

Molecular Weight

271.38 g/mol

IUPAC Name

4-amino-2-(2-trimethylsilylethynyl)benzenesulfonyl fluoride

InChI

InChI=1S/C11H14FNO2SSi/c1-17(2,3)7-6-9-8-10(13)4-5-11(9)16(12,14)15/h4-5,8H,13H2,1-3H3

InChI Key

LAFAMHANYOALCO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=CC(=C1)N)S(=O)(=O)F

Origin of Product

United States

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